molecular formula C32H39IN2O4 B12987495 N,N'-[(2R,2'R)-[(2-Iodo-1,3-phenylene)bis(oxy)]bis(propane-2,1-diyl)]bis(2,4,6-trimethylbenzamide)

N,N'-[(2R,2'R)-[(2-Iodo-1,3-phenylene)bis(oxy)]bis(propane-2,1-diyl)]bis(2,4,6-trimethylbenzamide)

Cat. No.: B12987495
M. Wt: 642.6 g/mol
InChI Key: JAYNHBKHWBZEMW-JWQCQUIFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[(2R,2’R)-[(2-Iodo-1,3-phenylene)bis(oxy)]bis(propane-2,1-diyl)]bis(2,4,6-trimethylbenzamide) typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the coupling of these intermediates with 2,4,6-trimethylbenzamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the reaction progress and purify the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-[(2R,2’R)-[(2-Iodo-1,3-phenylene)bis(oxy)]bis(propane-2,1-diyl)]bis(2,4,6-trimethylbenzamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

N,N’-[(2R,2’R)-[(2-Iodo-1,3-phenylene)bis(oxy)]bis(propane-2,1-diyl)]bis(2,4,6-trimethylbenzamide) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-[(2R,2’R)-[(2-Iodo-1,3-phenylene)bis(oxy)]bis(propane-2,1-diyl)]bis(2,4,6-trimethylbenzamide) involves its interaction with specific molecular targets and pathways. The compound’s iodine and phenylene groups play a crucial role in its binding affinity and reactivity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-[(2S,2’S)-[(2-Iodo-1,3-phenylene)bis(oxy)]bis(propane-2,1-diyl)]bis(mesitylamide)
  • Propanamide, 2,2’-[(2-iodo-1,3-phenylene)bis(oxy)]bis[N-(2,4,6-trimethylphenyl)-, (2R,2’R)-]

Uniqueness

Its structural complexity and the presence of iodine make it distinct from other similar compounds .

Properties

Molecular Formula

C32H39IN2O4

Molecular Weight

642.6 g/mol

IUPAC Name

N-[(2R)-2-[2-iodo-3-[(2R)-1-[(2,4,6-trimethylbenzoyl)amino]propan-2-yl]oxyphenoxy]propyl]-2,4,6-trimethylbenzamide

InChI

InChI=1S/C32H39IN2O4/c1-18-12-20(3)28(21(4)13-18)31(36)34-16-24(7)38-26-10-9-11-27(30(26)33)39-25(8)17-35-32(37)29-22(5)14-19(2)15-23(29)6/h9-15,24-25H,16-17H2,1-8H3,(H,34,36)(H,35,37)/t24-,25-/m1/s1

InChI Key

JAYNHBKHWBZEMW-JWQCQUIFSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC[C@@H](C)OC2=C(C(=CC=C2)O[C@H](C)CNC(=O)C3=C(C=C(C=C3C)C)C)I)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NCC(C)OC2=C(C(=CC=C2)OC(C)CNC(=O)C3=C(C=C(C=C3C)C)C)I)C

Origin of Product

United States

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